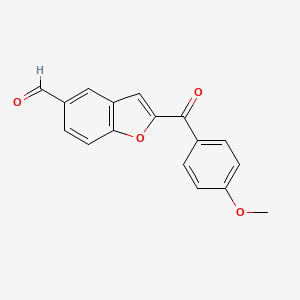

2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde

描述

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's official name reflects its structural composition, beginning with the benzofuran core numbered according to standard heterocyclic numbering systems. The 2-position bears a 4-methoxybenzoyl substituent, which consists of a benzoyl group (phenyl ketone) with a methoxy group positioned para to the carbonyl linkage. The 5-position of the benzofuran ring system carries a formyl group, designated as carbaldehyde in systematic nomenclature.

The molecular formula Carbon₁₇Hydrogen₁₂Oxygen₄ precisely describes the atomic composition of this compound, corresponding to a molecular weight of 280.27 grams per mole. The Chemical Abstracts Service has assigned the registry number 300664-77-1 to this compound, providing a unique identifier for database searches and chemical documentation. Additional chemical identifiers include the International Chemical Identifier key IKRGAQSOLZHDGM-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System code, which facilitate computational chemistry applications and database queries.

The structural identification of this compound relies on multiple analytical techniques and computational descriptors that confirm its molecular architecture. The compound's International Chemical Identifier string provides a standardized representation of its connectivity: InChI=1S/C17H12O4/c1-20-14-5-3-12(4-6-14)17(19)16-9-13-8-11(10-18)2-7-15(13)21-16/h2-10H,1H3. This notation systematically describes the bonding patterns and stereochemistry, enabling unambiguous structural communication across different chemical databases and software platforms.

The benzofuran core structure contributes significantly to the compound's overall geometry and electronic properties. The fused ring system creates a planar aromatic framework that influences the spatial arrangement of the substituent groups. The 4-methoxybenzoyl substituent at the 2-position introduces both steric and electronic effects, with the methoxy group providing electron-donating character through resonance while the carbonyl group acts as an electron-withdrawing functionality. The aldehyde group at the 5-position further modulates the electronic distribution within the molecule and provides a reactive site for additional chemical transformations.

Historical Context in Benzofuran Chemistry Research

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first reported the synthesis of benzofuran derivatives through what became known as the Perkin rearrangement. This landmark discovery involved the ring contraction of 2-halocoumarin compounds in the presence of hydroxide to form benzofuran structures, establishing the foundation for systematic benzofuran chemistry research. Perkin's work demonstrated the accessibility of the benzofuran ring system through synthetic manipulation and opened pathways for the exploration of substituted derivatives.

The historical significance of benzofuran research extends beyond synthetic methodology to encompass the recognition of these compounds in natural products and their potential therapeutic applications. Early investigations revealed that benzofuran structures are prevalent in various plant metabolites, including psoralen and related furanocoumarin derivatives that exhibit photobiological activity. These discoveries motivated extensive research into the synthesis and biological evaluation of benzofuran compounds, leading to the development of numerous synthetic approaches and the identification of structure-activity relationships.

The evolution of benzofuran chemistry throughout the twentieth and twenty-first centuries has been marked by significant advances in synthetic methodology and mechanistic understanding. Researchers have developed diverse approaches to benzofuran construction, including cycloisomerization reactions of alkyne-substituted phenols, Diels-Alder reactions involving nitro vinyl furans, and transition metal-catalyzed coupling reactions. These methodological advances have enabled the preparation of increasingly complex benzofuran derivatives, including compounds like this compound that feature multiple functional groups and sophisticated substitution patterns.

Contemporary benzofuran research continues to build upon this historical foundation, with modern synthetic chemistry providing access to previously inaccessible molecular architectures. The development of palladium-catalyzed cross-coupling reactions, ruthenium-mediated cyclization processes, and other transition metal-catalyzed transformations has revolutionized the field and enabled the efficient synthesis of complex benzofuran derivatives. Recent work has focused on developing environmentally benign synthetic methods, exploring novel reactivity patterns, and investigating the biological properties of newly synthesized compounds.

Physicochemical Profile and Key Molecular Descriptors

The physicochemical profile of this compound encompasses a comprehensive set of molecular descriptors that define its behavior in various chemical and biological environments. The compound exhibits a density of 1.273 grams per cubic centimeter, reflecting the compact packing of its aromatic ring systems and the influence of the oxygen-containing functional groups on its overall molecular density. This density value places the compound within the typical range for substituted aromatic heterocycles and indicates its solid-state stability under ambient conditions.

The thermal properties of this compound provide important insights into its stability and handling characteristics. The compound displays a boiling point of 466.7 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), indicating significant thermal stability and low volatility under normal laboratory conditions. The flash point of 236.1 degrees Celsius further confirms the compound's thermal stability and suggests that special precautions for volatile organic compounds are not typically required during routine handling and storage.

The partition coefficient logarithm value of 3.48490 indicates that this compound exhibits moderate lipophilicity, suggesting favorable membrane permeability characteristics for potential biological applications. This lipophilicity value falls within the range typically associated with drug-like molecules and indicates that the compound should display reasonable solubility in both aqueous and organic media. The polar surface area of 56.51 square angstroms provides additional insight into the compound's molecular polarity and potential for intermolecular interactions through hydrogen bonding and dipole-dipole attractions.

The refractive index of 1.643 reflects the compound's optical properties and electron density distribution. This value is consistent with aromatic compounds containing multiple conjugated systems and provides information useful for analytical identification and purity assessment. The exact mass of 280.07400 grams per mole, determined through high-resolution mass spectrometry techniques, serves as a precise molecular identifier and enables accurate quantitative analysis in complex mixtures.

属性

IUPAC Name |

2-(4-methoxybenzoyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-14-5-3-12(4-6-14)17(19)16-9-13-8-11(10-18)2-7-15(13)21-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRGAQSOLZHDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383466 | |

| Record name | 2-(4-methoxybenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300664-77-1 | |

| Record name | 2-(4-methoxybenzoyl)-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoyl chloride and 1-benzofuran-5-carbaldehyde.

Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 1-benzofuran-5-carbaldehyde with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the 4-methoxybenzoyl group onto the benzofuran ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the scalability of the process.

化学反应分析

Reductive Amination

The aldehyde group undergoes reductive amination with 3-chloroaniline to form 3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline .

Table 2: Reductive Amination Reaction Parameters

| Parameter | Details |

|---|---|

| Substrate | 2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde |

| Amine | 3-Chloroaniline |

| Solvent | Ethylene dichloride |

| Catalyst | Acetic acid (catalytic) |

| Reducing Agent | Sodium triacetoxyborohydride |

| Reaction Time | Overnight at room temperature |

| Workup | Quenching with NaHCO₃, extraction with ethyl acetate |

| Purification | Column chromatography (silica gel, 100–200 mesh) |

| Yield | 72% |

Key Observations :

-

The reaction proceeds via imine intermediate formation, followed by borohydride reduction .

-

The product is characterized by ¹H NMR (δ 8.2 ppm for –CHO, absence post-reduction) and mass spectrometry (M⁺ at m/z 421.1) .

Aldehyde-Specific Reactions

The carbaldehyde group is susceptible to nucleophilic attack, enabling:

-

Condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes.

-

Oxidation to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄, CrO₃) .

Benzofuran Core Reactivity

-

Friedel-Crafts Acylation : The electron-rich benzofuran ring can undergo electrophilic substitution, though steric hindrance from the 4-methoxybenzoyl group may limit reactivity .

-

Halogenation : Bromination at position 7 has been reported for analogous benzofurans using NBS or Br₂ in acetic acid .

Stability and Degradation Pathways

-

Thermal Stability : The compound decomposes above 254°C, as observed during phosphonium salt synthesis .

-

Hydrolytic Sensitivity : The aldehyde group is prone to oxidation or hydration in aqueous acidic/basic conditions, necessitating anhydrous handling .

Comparative Analysis with Analogues

Table 3: Reactivity Comparison of Benzofuran Derivatives

| Compound | Key Functional Groups | Reactive Sites | Notable Reactions |

|---|---|---|---|

| This compound | –CHO, –CO–C₆H₄–OCH₃ | C-5 aldehyde, C-2 benzoyl | Reductive amination, oxidation |

| 5-Nitro-2-(n-butyl)benzofuran | –NO₂, –C₄H₉ | C-5 nitro, C-2 alkyl | Nitro reduction, alkylation |

| 2-Salicyloylbenzofuran | –CO–C₆H₄–OH | C-2 aroyl, phenolic –OH | Etherification, acylation |

科学研究应用

2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of organic materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices.

作用机制

The mechanism of action of 2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structural Analogues

Structural Features

The target compound is compared to two analogues:

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde (CAS: 300665-10-5)

Key structural differences :

- Position 2 substituent :

- Target: 4-Methoxybenzoyl (electron-donating methoxy group).

- Analogue 1: Phenyl (simple aromatic ring).

- Analogue 2: 4-Pentylbenzoyl (hydrophobic pentyl chain).

- Position 7 substituent (Analogue 1 only): Methoxy group.

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde | 4-Methoxybenzoyl | C₁₇H₁₂O₄ | 280.27 | 1.273 | 466.7 |

| 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | Phenyl | C₁₆H₁₂O₃ | 264.27 | - | - |

| 2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde | 4-Pentylbenzoyl | C₂₁H₂₀O₃ | 320.38 | 1.150 (predicted) | 482.0 (predicted) |

Notes:

Key findings :

- The target compound and pentyl analogue lack reported biological data, though their structural features (e.g., aldehyde and acyl groups) imply reactivity suitable for further pharmacological exploration.

生物活性

2-(4-Methoxybenzoyl)-1-benzofuran-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxybenzoyl substituent and an aldehyde group, contributing to its unique chemical properties. Its structural formula can be represented as:

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of various benzofuran compounds, suggesting that modifications to the benzofuran structure can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzofuran derivative A | 8 | M. tuberculosis |

| Benzofuran derivative B | 2 | M. tuberculosis |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a series of benzofuran derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing significant inhibitory activity .

Case Study: Anticancer Activity Assessment

In a study involving several benzofuran derivatives, one compound demonstrated an IC50 value of less than 10 μg/mL against A-431 human epidermoid carcinoma cells, indicating potent anticancer activity . Further research is needed to evaluate the specific activity of this compound against similar cell lines.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific molecular targets. It is hypothesized that the compound interacts with enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth .

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(4-methoxybenzoyl)-1-benzofuran-5-carbaldehyde, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretching of the benzoyl group at ~1680–1700 cm⁻¹, aldehyde C=O at ~1710–1740 cm⁻¹).

- NMR : Use ¹H and ¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm for benzofuran and methoxybenzoyl groups) and aldehyde protons (δ ~9.5–10.5 ppm). Methoxy groups typically appear as singlets at δ ~3.8–4.0 ppm.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, cleavage of the methoxy group (loss of 31 Da) or aldehyde moiety (loss of 28 Da) can validate structural integrity .

- Cross-validation : Compare spectral data with structurally similar compounds, such as hydrazono derivatives of 4-methoxybenzoyl groups, to resolve ambiguities .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of the aldehyde group. Desiccants should be used to avoid moisture-induced degradation .

- Handling : Avoid prolonged exposure to light (use amber glassware) and minimize contact with reducing agents or strong bases, which may react with the aldehyde or methoxy groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structure determination of benzofuran derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data. For ambiguous electron density (e.g., disordered methoxy groups), apply restraints or constraints based on geometric expectations .

- Validation : Cross-check results with ORTEP-III for thermal ellipsoid visualization. Discrepancies in bond lengths/angles may indicate overfitting; iterative refinement with alternative software (e.g., Olex2) can resolve inconsistencies .

- Data Sources : Compare experimental data with analogous structures (e.g., 2-(4-fluorobenzoyl)-1-benzofuran-5-carbaldehyde) to identify systematic errors in data collection .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Docking Studies : Use software like GaussView to model interactions between the aldehyde group and nucleophiles (e.g., amines). Optimize geometries at the DFT/B3LYP level to predict transition states and activation energies .

- Electrostatic Potential Maps : Analyze charge distribution to identify reactive sites. The aldehyde carbon (δ⁺) is susceptible to nucleophilic attack, while the methoxy group’s electron-donating effects may stabilize intermediates .

- Experimental Validation : Compare computational results with kinetic data from reactions under varying conditions (e.g., solvent polarity, temperature) .

Q. What experimental design considerations are critical for synthesizing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, sulfonyl groups) at the benzofuran 5-position to modulate electronic properties. For example, fluorination at the benzoyl ring (as in 2-(4-fluorobenzoyl) analogs) may enhance metabolic stability .

- Bioisosteric Replacement : Replace the methoxy group with a methylsulfanyl group (e.g., 5-(methylthio)furan-2-carbaldehyde analogs) to improve binding affinity in target proteins .

- Pharmacokinetic Screening : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to prioritize derivatives for in vivo testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

- Methodological Answer :

- Computational Calibration : Recalculate shifts using solvent-specific parameters (e.g., PCM model for DMSO-d₆) in software like ACD/Labs or ChemDraw. Adjust for diamagnetic shielding effects in aromatic systems .

- Experimental Replication : Re-run NMR under standardized conditions (e.g., 500 MHz, 25°C) to rule out instrumental variability. For unresolved peaks, use 2D techniques (HSQC, HMBC) to assign overlapping signals .

- Literature Benchmarking : Compare with shifts from structurally validated compounds, such as hydrazonoyl chloride derivatives of 4-methoxybenzoyl groups, to identify systematic offsets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。